molecular formula C25H29N3O4 B2555662 1-(2-(4-Ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899972-40-8

1-(2-(4-Ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No. B2555662
M. Wt: 435.524
InChI Key: KXGXRYILAGWINU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(4-Ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a useful research compound. Its molecular formula is C25H29N3O4 and its molecular weight is 435.524. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(4-Ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(4-Ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Binding Affinity and Selectivity

  • A study focused on spiropiperidines, which are structurally related to the specified compound, revealed that certain structural features, like a benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3, enhance the affinity for σ1-receptors. Moreover, the spiropiperidines demonstrated significant selectivity towards σ2-receptors and other receptor and reuptake systems, suggesting potential for targeted therapeutic applications (Maier & Wünsch, 2002).

Synthetic Routes and Chemical Transformations

  • Another study discussed the synthesis of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and related derivatives, showcasing the chemical versatility and potential pharmacological applications of these compounds. This also highlights the synthetic feasibility and potential chemical transformations applicable to the specified compound (Abdel‐Aziz et al., 2008).

Antimicrobial and Anti-inflammatory Applications

  • Research on spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines, structurally similar to the specified compound, indicated antimicrobial, anti-inflammatory, and antioxidant activities. These properties are significant for developing new therapeutic agents against various diseases (Mandzyuk et al., 2020).

Anticancer Potential

  • A study on the synthesis of quinone-based heterocycles, which are structurally related to the specified compound, indicated broad-spectrum anticancer activity against several cancer cell lines. This suggests the potential utility of the specified compound in oncology research (Aly et al., 2020).

properties

IUPAC Name

1-[2-(4-ethoxyphenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4/c1-4-31-19-10-8-18(9-11-19)21-16-22-20-6-5-7-23(30-3)24(20)32-25(28(22)26-21)12-14-27(15-13-25)17(2)29/h5-11,22H,4,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGXRYILAGWINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC35CCN(CC5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-Ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

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